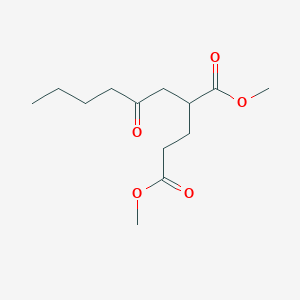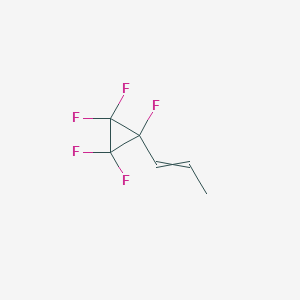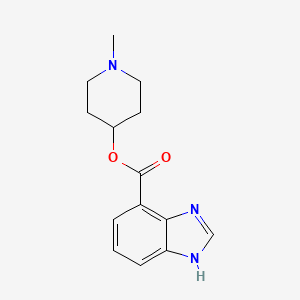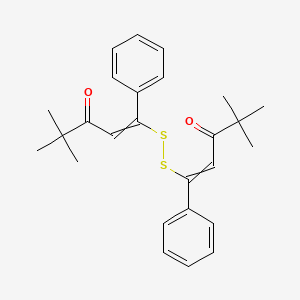
4-Decyl-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of various substituents such as decyl, fluoro, and trifluoromethoxy groups can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The decyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and trifluoromethoxy groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Suzuki Coupling: Utilizing palladium catalysts to couple halogenated benzene and boronic acid derivatives.
Efficient Substitution Reactions:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluoro and trifluoromethoxy groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” can be used in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: Could influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Decylbiphenyl: Lacks the fluoro and trifluoromethoxy groups.
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the decyl group.
4-Decyl-2-fluoro-1,1’-biphenyl: Lacks the trifluoromethoxy group.
Uniqueness
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is unique due to the combination of its substituents, which can impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
397883-56-6 |
|---|---|
Molecular Formula |
C23H28F4O |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-decyl-2-fluoro-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C23H28F4O/c1-2-3-4-5-6-7-8-9-10-18-11-16-21(22(24)17-18)19-12-14-20(15-13-19)28-23(25,26)27/h11-17H,2-10H2,1H3 |
InChI Key |
WNYLTTQMJHHKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)

![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)

![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)


![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

